2-amino-4H-chromeno[4,3-d]pyrimidin-4-one
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Overview
Description
2-amino-4H-chromeno[4,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its fused chromene and pyrimidine rings, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4H-chromeno[4,3-d]pyrimidin-4-one typically involves the condensation of 2-amino-4-phenyl-4H-chromene-3-carbonitrile with urea or thiourea in the presence of sodium ethoxide at reflux temperature . This reaction yields the corresponding 4-amino-5-phenyl-1,5-dihydro-2H-chromeno[2,3-d]pyrimidin-2-one and 4-amino-5-phenyl-1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2-thione derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles may also be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-4H-chromeno[4,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the chromene or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted chromeno[4,3-d]pyrimidin-4-one derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-amino-4H-chromeno[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression.
Pathways Involved: By inhibiting CDK2, the compound induces cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
2-amino-4H-chromeno[4,3-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Both compounds exhibit CDK2 inhibitory activity, but this compound has shown superior cytotoxic activities against certain cancer cell lines.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound also targets CDK2 but differs in its structural framework and specific interactions with the enzyme.
The uniqueness of this compound lies in its fused chromene and pyrimidine rings, which contribute to its distinct chemical properties and biological activities.
Properties
CAS No. |
68723-79-5 |
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Molecular Formula |
C11H7N3O2 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
2-aminochromeno[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H7N3O2/c12-11-13-9-6-3-1-2-4-8(6)16-5-7(9)10(15)14-11/h1-5H,(H2,12,14,15) |
InChI Key |
XQMCTRAFFVNXKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NC(=O)C3=CO2)N |
Origin of Product |
United States |
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